molecular formula C9H12N2O2S2 B12224249 3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide

3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide

Cat. No.: B12224249
M. Wt: 244.3 g/mol
InChI Key: IMMLRCZMGUEYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide is an organic compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a furan ring, an amino group, and a thioxomethylthio group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide typically involves the reaction of 2-furylmethylamine with a thioxomethylthio reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-furylmethyl)-3-thioxopropanamide
  • 2-[(2-Furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

(3-amino-3-oxopropyl) N-(furan-2-ylmethyl)carbamodithioate

InChI

InChI=1S/C9H12N2O2S2/c10-8(12)3-5-15-9(14)11-6-7-2-1-4-13-7/h1-2,4H,3,5-6H2,(H2,10,12)(H,11,14)

InChI Key

IMMLRCZMGUEYTN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=S)SCCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.